(2S)-N-[(6S,9R,16S,17S,20R,23S)-7,21-dihydroxy-6,20-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]-2-hydroxy-2-[(2R,5R,6R)-2-hydroxy-6-methyl-5-[(2S)-2-methylbutyl]oxan-2-yl]propanamide
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Overview
Description
(2S)-N-[(6S,9R,16S,17S,20R,23S)-7,21-dihydroxy-6,20-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]-2-hydroxy-2-[(2R,5R,6R)-2-hydroxy-6-methyl-5-[(2S)-2-methylbutyl]oxan-2-yl]propanamide is a natural product found in Streptomyces with data available.
Scientific Research Applications
Synthesis and Structural Analysis
- Complex chemical compounds, including those with intricate structures like the one mentioned, are often studied for their unique properties in synthesis and structural analysis. For instance, research by (Meilert et al., 2004) demonstrated the asymmetric synthesis of polyketide spiroketals, highlighting the complexity and precision required in synthesizing such compounds.
Applications in Medicinal Chemistry
- Many of these complex compounds are studied for their potential applications in medicinal chemistry. For example, studies have focused on the synthesis and transformation of various compounds for their potential therapeutic uses, as explored by (Stoodley et al., 1975) in relation to penicillins.
Development of New Synthetic Methodologies
- Research into complex chemical compounds often leads to the development of new synthetic methodologies. This is crucial for advancing the field of organic chemistry and facilitating the creation of novel compounds with potentially beneficial properties, as demonstrated in studies like those by (Ivanova et al., 2006).
Exploration of Antibiotic Properties
- Some of these compounds are investigated for their antibiotic properties, as in the research conducted by (Maehr et al., 1986), which focused on a novel hexadepsipeptide antibiotic.
Contribution to Understanding of Chemical Reactions
- These studies also contribute significantly to our understanding of chemical reactions and mechanisms. For example, research into the rearrangement and transformation of certain compounds provides insights into reaction pathways and mechanisms, as seen in the work of (Goldschmidt et al., 1984).
Properties
Molecular Formula |
C38H64N8O13 |
---|---|
Molecular Weight |
841 g/mol |
IUPAC Name |
(2S)-N-[(6S,9R,16S,17S,20R,23S)-7,21-dihydroxy-6,20-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]-2-hydroxy-2-[(2R,5R,6R)-2-hydroxy-6-methyl-5-[(2S)-2-methylbutyl]oxan-2-yl]propanamide |
InChI |
InChI=1S/C38H64N8O13/c1-9-21(4)18-25-14-15-38(55,59-24(25)7)37(8,54)36(53)42-29-30(20(2)3)58-35(52)23(6)46(57)32(49)26-12-10-16-40-43(26)28(47)19-39-31(48)22(5)45(56)33(50)27-13-11-17-41-44(27)34(29)51/h20-27,29-30,40-41,54-57H,9-19H2,1-8H3,(H,39,48)(H,42,53)/t21-,22-,23+,24+,25+,26-,27+,29-,30-,37+,38+/m0/s1 |
InChI Key |
ZJZOPNINWIGNQW-SYYWPETLSA-N |
Isomeric SMILES |
CC[C@H](C)C[C@H]1CC[C@@](O[C@@H]1C)([C@@](C)(C(=O)N[C@H]2[C@@H](OC(=O)[C@H](N(C(=O)[C@@H]3CCCNN3C(=O)CNC(=O)[C@@H](N(C(=O)[C@H]4CCCNN4C2=O)O)C)O)C)C(C)C)O)O |
SMILES |
CCC(C)CC1CCC(OC1C)(C(C)(C(=O)NC2C(OC(=O)C(N(C(=O)C3CCCNN3C(=O)CNC(=O)C(N(C(=O)C4CCCNN4C2=O)O)C)O)C)C(C)C)O)O |
Canonical SMILES |
CCC(C)CC1CCC(OC1C)(C(C)(C(=O)NC2C(OC(=O)C(N(C(=O)C3CCCNN3C(=O)CNC(=O)C(N(C(=O)C4CCCNN4C2=O)O)C)O)C)C(C)C)O)O |
Synonyms |
L 156602 L-156,602 PD 124966 PD-124966 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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